molecular formula C11H8N2O2S B2789616 Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate CAS No. 181283-29-4

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate

Cat. No. B2789616
CAS RN: 181283-29-4
M. Wt: 232.26
InChI Key: POMQECNHCVEEKJ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 181283-29-4 . It has a molecular weight of 232.26 and its IUPAC name is methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is represented by the InChI Code: 1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is a solid at ambient temperature . It has a molecular weight of 232.26 .

Safety and Hazards

“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P301+P312;P304+P340 .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMQECNHCVEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-chloro-1,3-dicyanobenzene (972 mg, 6.0 mmol) was treated with 1 eq of methyl thioglycolate and 1 eq sodium carbonate in methanol as described in Example 41A to give the title compound in 65% yield. 1H NMR (300 MHz, D6-DMSO d 3.83 (s, 3H), 7.38 (bs, 2H), 7.62 (t, J=8 Hz, 1H), 8.10 (d, J=8 Hz, 1H), 8.50 (d, J=8 Hz, 1H). MS (DCI/NH3) m/e 250 (M+NH4)+.
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65%

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